molecular formula C17H17N3O B12427636 1-Oxo Mirtazapine-d4 (Mirtazapine Impurity C)

1-Oxo Mirtazapine-d4 (Mirtazapine Impurity C)

Cat. No.: B12427636
M. Wt: 283.36 g/mol
InChI Key: NWXITVQAKIFZLZ-YQUBHJMPSA-N
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Chemical Reactions Analysis

1-Oxo Mirtazapine-d4 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-Oxo Mirtazapine-d4 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Oxo Mirtazapine-d4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxo Mirtazapine-d4 is not well-documented. as a deuterated form of 1-Oxo Mirtazapine, it is likely to exhibit similar pharmacological properties. Mirtazapine is known to act as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors, which results in an increase in central noradrenergic and serotonergic activity. It also acts as an antagonist at serotonin receptors, which contributes to its antidepressant effects .

Comparison with Similar Compounds

1-Oxo Mirtazapine-d4 can be compared with other similar compounds, such as:

1-Oxo Mirtazapine-d4 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and stability of mirtazapine.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

283.36 g/mol

IUPAC Name

3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-6-one

InChI

InChI=1S/C17H17N3O/c1-19-9-10-20-15(17(19)21)14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)20/h2-8,15H,9-11H2,1H3/i9D2,10D2

InChI Key

NWXITVQAKIFZLZ-YQUBHJMPSA-N

Isomeric SMILES

[2H]C1(C(N2C(C3=CC=CC=C3CC4=C2N=CC=C4)C(=O)N1C)([2H])[2H])[2H]

Canonical SMILES

CN1CCN2C(C1=O)C3=CC=CC=C3CC4=C2N=CC=C4

Origin of Product

United States

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